N-(4-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This compound, in particular, is characterized by its unique structural features, which include a chlorinated phenyl group, a methyl group, and a benzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild reaction conditions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced through a substitution reaction, where a suitable chlorinated phenyl derivative is reacted with the benzoxazine intermediate.
Addition of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through a sulfonylation reaction, where a benzenesulfonyl chloride is reacted with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazine derivatives, while substitution reactions can introduce various functional groups at the phenyl ring .
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:
4-Chloro-2-methylphenol: A chlorinated phenol derivative with similar structural features.
2-Chloro-4-methylphenol: Another chlorinated phenol with a different substitution pattern.
1-Chloro-2-methyl-4-nitrobenzene: A nitroaromatic compound with a similar chlorinated phenyl group.
Uniqueness
The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzoxazine ring, along with the chlorinated phenyl and benzenesulfonyl groups, makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15-4-8-19(9-5-15)32(29,30)27-14-23(31-22-12-16(2)6-11-21(22)27)24(28)26-20-10-7-18(25)13-17(20)3/h4-13,23H,14H2,1-3H3,(H,26,28) |
InChI Key |
BJMYBXRWGKMUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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